molecular formula C19H18FN5OS B11274727 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B11274727
M. Wt: 383.4 g/mol
InChI Key: BKVHRMQPBFGBRI-UHFFFAOYSA-N
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Description

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a unique structure combining an imidazo[2,1-c][1,2,4]triazole core with a fluorophenyl group and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the Fluorophenyl Group: This can be achieved through a substitution reaction where a fluorophenyl halide reacts with the imidazo[2,1-c][1,2,4]triazole intermediate.

    Thioacetamide Addition: The final step involves the addition of the thioacetamide group, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole core or the fluorophenyl group, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the imidazo[2,1-c][1,2,4]triazole core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the imidazo[2,1-c][1,2,4]triazole core could facilitate specific interactions with the target site. The thioacetamide moiety may play a role in modulating the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((7-(4-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide
  • 2-((7-(4-bromophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide distinguishes it from its analogs, potentially offering unique electronic properties and enhanced binding affinity in biological systems. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18FN5OS

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H18FN5OS/c1-13-2-6-15(7-3-13)21-17(26)12-27-19-23-22-18-24(10-11-25(18)19)16-8-4-14(20)5-9-16/h2-9H,10-12H2,1H3,(H,21,26)

InChI Key

BKVHRMQPBFGBRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F

Origin of Product

United States

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